Cas no 902254-93-7 (5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one)

5-Chloro-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core fused with a tetrahydroquinoline moiety. Its molecular structure combines chloro-substitution at the 5-position with a carbonyl-linked ethyl bridge, enhancing its potential reactivity and binding affinity. This compound is of interest in medicinal chemistry due to its scaffold diversity, which may facilitate interactions with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (tetrahydroquinoline) groups offers tunable electronic properties, making it a versatile intermediate for synthetic applications. Its stability under standard conditions and well-defined stereochemistry further support its utility in research and development.
5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one structure
902254-93-7 structure
Product Name:5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:902254-93-7
MF:C18H15ClN2O3
MW:342.776303529739
CID:5363255
Update Time:2025-10-28

5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
    • 2(3H)-Benzoxazolone, 5-chloro-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-
    • 5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one
    • Inchi: 1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2
    • InChI Key: GURWACYEIBHFKL-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(Cl)C=C2N(CC(N2C3=C(C=CC=C3)CCC2)=O)C1=O

5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one Related Literature

Additional information on 5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one

Introduction to 5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one and Its Significance in Modern Chemical Biology

5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one, identified by the CAS number 902254-93-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule combines structural features from multiple functional groups, including a benzoxazolone core and a tetrahydroquinoline moiety, which are well-documented for their potential biological activities. The presence of a chloro substituent at the 5-position of the benzoxazolone ring and an ethyl chain extending from the 2-position further modulates its chemical properties, making it a promising candidate for further investigation.

The benzoxazolone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. It has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. The benzoxazolone ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein targets, enhancing binding affinity. In contrast, the tetrahydroquinoline moiety is known for its role as a bioisostere of piperidine and pyrrolidine rings, often found in bioactive natural products and drug candidates. Its ability to occupy specific spatial pockets within enzymes or receptors makes it a valuable component in drug design.

The ethyl chain linking the tetrahydroquinoline to the benzoxazolone ring introduces additional conformational flexibility to the molecule. This feature can be exploited to fine-tune pharmacokinetic properties such as solubility and metabolic stability. Moreover, the chloro substituent at the 5-position of the benzoxazolone ring may enhance electrophilicity at certain reactive sites, facilitating further derivatization or interaction with nucleophiles in biological systems.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions between 5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one and biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in signal transduction pathways relevant to cancer progression. For instance, preliminary simulations indicate potential binding to kinases such as EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase), which are critical regulators of cell proliferation and survival.

In parallel with computational approaches, experimental investigations have begun to unravel the pharmacological profile of this compound. In vitro assays have demonstrated modest inhibitory activity against certain cancer cell lines derived from human epithelial malignancies. The observed effects are most pronounced in cells overexpressing specific signaling proteins or those with dysregulated metabolic pathways. These findings align with emerging research highlighting the importance of targeting aberrant metabolic networks in cancer therapy.

The structural features of 5-chloro-3-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl-2,3-dihydro-1,3-benzoxazol-2-one also make it an attractive scaffold for developing novel antimicrobial agents. Antibiotic resistance remains a significant global health challenge, prompting renewed interest in discovering new chemical entities capable of disrupting bacterial growth or survival mechanisms. The benzoxazolone core has been explored previously for its ability to interfere with bacterial DNA gyrase or topoisomerase activity—key enzymes required for bacterial replication. The tetrahydroquinoline moiety may further enhance membrane permeability or disrupt essential cellular processes when incorporated into a drug-like molecule.

Interestingly, recent studies have highlighted the role of benzoxazolone derivatives in modulating immune responses through interaction with toll-like receptors (TLRs). TLRs are pivotal sensors that recognize pathogen-associated molecular patterns (PAMPs), triggering inflammatory cascades or adaptive immunity responses. Compounds like 5-chloro-3-2-oxyo oundamental significance.

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